Superior IDO1 Inhibition Compared to Mono-Trifluoromethylated Analog
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine exhibits a 13-fold higher potency against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) compared to its mono-substituted analog, 3-(trifluoromethyl)-DL-phenylalanine. The presence of the additional 4-chloro substituent is critical for achieving sub-micromolar inhibition. This difference was observed in a direct, cross-study comparable analysis of enzyme inhibition constants [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | 3-(Trifluoromethyl)-DL-phenylalanine: 1.19E+3 nM (1,190 nM) |
| Quantified Difference | 13.2-fold more potent |
| Conditions | Inhibition of recombinant human IDO1 expressed in Escherichia coli BL21 cells, assessed as reduction in conversion of L-tryptophan to N-formyl kynurenine. |
Why This Matters
This 13-fold potency gain validates the procurement of this specific dual-substituted analog for drug discovery programs targeting IDO1, where achieving high affinity is a primary goal.
- [1] BindingDB. (n.d.). BDBM50514040 (CHEMBL4436480) - 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine and BDBM50146465 (CHEMBL3765186) - 3-(Trifluoromethyl)-DL-phenylalanine. View Source
